6,8,8-trimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one
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Overview
Description
6,8,8-trimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one is a complex organic compound with a unique structure that combines elements of cyclopentane, pyran, and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8-trimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core chromene structure, followed by the introduction of the cyclopentane and pyran rings. Key reagents and catalysts are used to facilitate these transformations, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6,8,8-trimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain atoms or groups with others, enabling the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6,8,8-trimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science and nanotechnology.
Mechanism of Action
The mechanism by which 6,8,8-trimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives and molecules with fused ring systems, such as:
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
What sets 6,8,8-trimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties
Properties
CAS No. |
855779-19-0 |
---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2,5,5-trimethyl-4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C18H20O3/c1-10-15-11(7-8-18(2,3)21-15)9-14-12-5-4-6-13(12)17(19)20-16(10)14/h9H,4-8H2,1-3H3 |
InChI Key |
ZKNOPHZVFBMBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CCC(O2)(C)C |
Origin of Product |
United States |
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